molecular formula C22H20FNO5 B11051475 Ethyl 4-(2-fluorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 4-(2-fluorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11051475
M. Wt: 397.4 g/mol
InChI Key: IDCLMHRSHQOAAB-UHFFFAOYSA-N
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Description

ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure This compound is notable for its diverse functional groups, including a fluorophenyl group, a furyl group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Functional Groups: The fluorophenyl and furyl groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE include:

    4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLIC ACID: Lacks the ethyl ester group.

    ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE: Contains different substituents on the quinoline core.

The uniqueness of ETHYL 4-(2-FLUOROPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C22H20FNO5/c1-2-28-22(27)20-14(17-8-5-9-29-17)10-16-19(21(20)26)13(11-18(25)24-16)12-6-3-4-7-15(12)23/h3-9,13-14,20H,2,10-11H2,1H3,(H,24,25)

InChI Key

IDCLMHRSHQOAAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3F)C4=CC=CO4

Origin of Product

United States

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